molecular formula C9H5F5O2 B130588 Methyl 2,3,4,5,6-pentafluorophenylacetate CAS No. 145682-85-5

Methyl 2,3,4,5,6-pentafluorophenylacetate

Cat. No.: B130588
CAS No.: 145682-85-5
M. Wt: 240.13 g/mol
InChI Key: YCVCFIRVQLAKBA-UHFFFAOYSA-N
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Description

Methyl 2,3,4,5,6-pentafluorophenylacetate is an organic compound with the molecular formula C9H5F5O2 and a molecular weight of 240.13 g/mol . It is a derivative of phenylacetic acid where the phenyl ring is substituted with five fluorine atoms. This compound is known for its unique chemical properties due to the presence of multiple fluorine atoms, which significantly influence its reactivity and applications.

Mechanism of Action

Target of Action

Methyl 2,3,4,5,6-pentafluorophenylacetate is a complex compound with a molecular formula of C9H5F5O2 It’s known to be used in proteomics research , suggesting it may interact with proteins or enzymes in the body.

Mode of Action

Given its use in proteomics research , it’s plausible that it interacts with proteins or enzymes, potentially altering their function or activity. More research is needed to fully understand its interactions and resulting changes.

Biochemical Pathways

The specific biochemical pathways affected by this compound are currently unknown. Its role in proteomics research suggests it may influence protein-related pathways, but further studies are required to identify the exact pathways and their downstream effects.

Result of Action

As a compound used in proteomics research , it may have effects at the molecular level, potentially influencing protein structure or function

Preparation Methods

Methyl 2,3,4,5,6-pentafluorophenylacetate can be synthesized through various methods. One common synthetic route involves the esterification of 2,3,4,5,6-pentafluorophenylacetic acid with methanol in the presence of a catalyst such as sulfuric acid . The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester. Industrial production methods may involve similar esterification processes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Methyl 2,3,4,5,6-pentafluorophenylacetate undergoes several types of chemical reactions, including:

    Substitution Reactions: The fluorine atoms on the phenyl ring can be substituted by other nucleophiles under appropriate conditions. Common reagents for these reactions include nucleophiles such as amines or thiols.

    Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Hydrolysis: The ester can be hydrolyzed to the corresponding acid and methanol in the presence of aqueous acid or base.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, hydrolysis of the ester yields 2,3,4,5,6-pentafluorophenylacetic acid and methanol .

Scientific Research Applications

Methyl 2,3,4,5,6-pentafluorophenylacetate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex fluorinated organic compounds. Its unique reactivity due to the presence of multiple fluorine atoms makes it valuable in the development of new materials and pharmaceuticals.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis. Its fluorinated nature allows for the investigation of the effects of fluorine substitution on enzyme activity.

    Medicine: Research into fluorinated compounds often explores their potential as pharmaceuticals due to their enhanced metabolic stability and bioavailability. This compound may serve as a precursor in the synthesis of such compounds.

    Industry: It is used in the production of specialty chemicals and materials, particularly those requiring high thermal and chemical stability.

Comparison with Similar Compounds

Methyl 2,3,4,5,6-pentafluorophenylacetate can be compared with other fluorinated phenylacetates, such as:

The uniqueness of this compound lies in its specific substitution pattern and the resulting electronic effects, which make it particularly useful in various research and industrial applications.

Properties

IUPAC Name

methyl 2-(2,3,4,5,6-pentafluorophenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5F5O2/c1-16-4(15)2-3-5(10)7(12)9(14)8(13)6(3)11/h2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCVCFIRVQLAKBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=C(C(=C(C(=C1F)F)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5F5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60393667
Record name Methyl 2,3,4,5,6-pentafluorophenylacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60393667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

145682-85-5
Record name Methyl 2,3,4,5,6-pentafluorophenylacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60393667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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